Cas no 82299-36-3 (1,3-Benzodioxol-4-ol, 5-bromo-)

1,3-Benzodioxol-4-ol, 5-bromo- is a brominated derivative of 1,3-benzodioxole, characterized by the presence of a hydroxyl group at the 4-position and a bromine substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct structure allows for further functionalization, enabling the synthesis of complex molecules. The bromine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable for constructing heterocyclic frameworks. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
1,3-Benzodioxol-4-ol, 5-bromo- structure
82299-36-3 structure
Product Name:1,3-Benzodioxol-4-ol, 5-bromo-
CAS No:82299-36-3
MF:C7H5BrO3
MW:217.016801595688
MDL:MFCD24714309
CID:1805934
PubChem ID:11053094
Update Time:2025-05-20

1,3-Benzodioxol-4-ol, 5-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-4-ol, 5-bromo-
    • DB-168253
    • 5-bromo-1,3-benzodioxol-4-ol
    • 6-bromo-2,3-methylenedioxyphenol
    • FSDSDUFDWODBBX-UHFFFAOYSA-N
    • CS-0192534
    • MFCD24714309
    • E92904
    • SCHEMBL4493536
    • 82299-36-3
    • 5-Bromo-2H-1,3-benzodioxol-4-ol
    • 5-Bromobenzo[d][1,3]dioxol-4-ol
    • MDL: MFCD24714309
    • Inchi: 1S/C7H5BrO3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,9H,3H2
    • InChI Key: FSDSDUFDWODBBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1O)OCO2

Computed Properties

  • Exact Mass: 215.94221g/mol
  • Monoisotopic Mass: 215.94221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.7Ų

1,3-Benzodioxol-4-ol, 5-bromo- Pricemore >>

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1,3-Benzodioxol-4-ol, 5-bromo- Suppliers

Amadis Chemical Company Limited
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(CAS:82299-36-3)1,3-Benzodioxol-4-ol, 5-bromo-
Order Number:A1179214
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):688.0
Email:sales@amadischem.com

Additional information on 1,3-Benzodioxol-4-ol, 5-bromo-

1,3-Benzodioxol-4-ol, 5-bromo-

1,3-Benzodioxol-4-ol, 5-bromo-, also known by its CAS number 82299-36-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a dioxole ring and a hydroxyl group at the 4-position. The presence of a bromine atom at the 5-position further enhances its reactivity and functional versatility. Recent studies have highlighted its potential in medicinal chemistry and materials science.

The synthesis of 1,3-Benzodioxol-4-ol, 5-bromo- typically involves multi-step reactions that leverage the directing effects of substituents on aromatic rings. One common approach is the bromination of a hydroxyl-substituted benzodioxole derivative. This process is often optimized using catalytic systems that improve reaction efficiency and selectivity. The compound's stability under various reaction conditions has been extensively studied, making it a reliable intermediate in organic synthesis.

In terms of physical properties, 1,3-Benzodioxol-4-ol, 5-bromo- exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Recent research has focused on its ability to act as a precursor in the formation of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

The chemical reactivity of CAS No. 82299-36-3 is influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom. These opposing effects create a dynamic electronic environment that facilitates various types of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. For instance, the hydroxyl group can undergo oxidation to form a ketone or further functionalized derivatives, while the bromine atom can serve as a leaving group in substitution reactions.

Recent advancements in green chemistry have led to the exploration of sustainable methods for synthesizing 1,3-Benzodioxol-4-ol, 5-bromo-. These methods often involve microwave-assisted synthesis or catalytic hydrogenation techniques that reduce energy consumption and minimize waste generation. Such approaches align with current trends toward environmentally friendly chemical processes.

In conclusion, 1,3-Benzodioxol-4-ol, 5-bromo-, with its CAS number 82299-36-3, stands out as an important compound in modern organic chemistry due to its structural diversity and functional versatility. Its applications span across pharmaceuticals, agrochemicals, and advanced materials development. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for innovation in these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82299-36-3)1,3-Benzodioxol-4-ol, 5-bromo-
A1179214
Purity:99%
Quantity:1g
Price ($):688.0
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